molecular formula C21H21N3O3 B2605771 N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide CAS No. 898438-41-0

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide

Cat. No. B2605771
CAS RN: 898438-41-0
M. Wt: 363.417
InChI Key: ZOMXCSIMLRDQJL-UHFFFAOYSA-N
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Description

“N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide” is a chemical compound that has been studied extensively in scientific research. It is derived from 1,2,3,5,6,7-Hexahydropyrido [3,2,1-ij]quinoline-9-carbaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques. The search results do not provide specific details about the physical and chemical properties of this compound .

Scientific Research Applications

Organic Synthesis and Characterization

Quinoxalines, including derivatives similar to N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide, are nitrogen-embedded heterocyclic compounds with unique pharmacological applications. Research has focused on their synthesis, characterization, and the exploration of their structural and electronic properties through experimental and computational studies. For example, the synthesis and characterization of organic salts derived from similar quinoxaline structures have been extensively studied, highlighting their potential for generating new compounds of this class with versatile applications (Faizi et al., 2018).

Biomedical Applications

Quinoxaline derivatives have been developed as multifunctional receptors for detecting ions and molecules, showcasing their utility in bioimaging and sensor technology. For instance, a multifunctional fluorescent and colorimetric receptor based on a similar quinoxaline structure has been shown to selectively detect Al³⁺ and CN⁻ in aqueous solutions, with applications extending to live cell imaging (Lee et al., 2014).

Environmental Science

In environmental science, the study of quinoxaline derivatives extends to biodegradation and the development of antibacterial agents. Research on accelerating quinoline biodegradation by utilizing endogenous electron donors has shown that certain quinoxaline derivatives can play a role in enhancing the efficiency of biodegradation processes, which is critical for environmental remediation efforts (Bai et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Safety data sheets (SDS) provide information about the hazards of chemical compounds, as well as instructions for safe handling and disposal .

properties

IUPAC Name

N-(2-methylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-5-2-3-7-17(13)23-21(27)20(26)22-16-11-14-6-4-10-24-18(25)9-8-15(12-16)19(14)24/h2-3,5,7,11-12H,4,6,8-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXCSIMLRDQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide

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